rel-(+)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide
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Overview
Description
rel-(+)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide: is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a hydroxy group, a phenyl group, and a carboxamide group attached to an indene backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(+)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide typically involves the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by dehydrogenation.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Attachment of the Phenyl Group: The phenyl group can be attached through Friedel-Crafts alkylation or acylation reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the corresponding carboxylic acid with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride (SOCl2).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Halogenated, nitrated, or other substituted derivatives
Scientific Research Applications
Chemistry: rel-(+)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and materials science.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of rel-(+)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the phenyl and carboxamide groups can participate in hydrophobic interactions and hydrogen bonding, respectively. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-hydroxy-2-phenylindene-3-carboxamide
- 2-hydroxy-3-phenylindene-1-carboxamide
- 3-hydroxy-1-phenylindene-2-carboxamide
Uniqueness: rel-(+)-1-hydroxy-3-phenyl-1H-indene-2-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can result in distinct chemical and biological properties compared to its isomers and analogs.
Properties
CAS No. |
2613299-63-9 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.3 |
Purity |
95 |
Origin of Product |
United States |
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